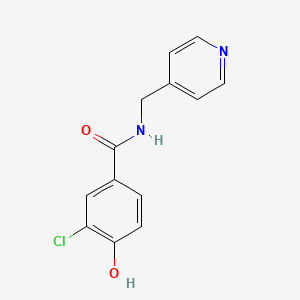3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide
CAS No.: 1041593-73-0
Cat. No.: VC3177972
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1041593-73-0 |
|---|---|
| Molecular Formula | C13H11ClN2O2 |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C13H11ClN2O2/c14-11-7-10(1-2-12(11)17)13(18)16-8-9-3-5-15-6-4-9/h1-7,17H,8H2,(H,16,18) |
| Standard InChI Key | UCNUXBYRCNPIAX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)Cl)O |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
3-Chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide is identified by the CAS registry number 1041593-73-0. Its molecular formula is C13H11ClN2O2, featuring a benzamide core structure with specific functional groups strategically positioned to facilitate various chemical interactions . This compound brings together several important structural elements that contribute to its versatility in chemical research.
Structural Features and Molecular Architecture
The compound's structure combines several key functional elements:
-
A benzamide core providing a stable aromatic scaffold
-
A chlorine atom at position 3 of the benzene ring enabling halogen-specific chemistry
-
A hydroxyl group at position 4 offering hydrogen bonding capabilities
-
A pyridin-4-ylmethyl substituent on the amide nitrogen introducing additional reactivity and potential for coordination chemistry
These structural features enable the molecule to participate in various chemical interactions, including hydrogen bonding, halogen bonding, π-π stacking, and metal coordination. The presence of both electron-withdrawing (chlorine) and electron-donating (hydroxyl) groups on the benzene ring creates a polarized electronic distribution that can be exploited in targeted chemical applications.
Chemical Properties and Synthesis
Physical and Chemical Properties
While comprehensive physical property data is limited in the current literature, the structure of 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide suggests several important characteristics. The hydroxyl group likely contributes to moderate water solubility, while the aromatic rings and chlorine substituent enhance solubility in organic solvents. The compound likely exhibits UV absorption characteristics typical of substituted benzamides, with specific absorption maxima influenced by its particular substitution pattern.
Synthetic Approaches
The synthesis of 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide typically follows standard amide bond formation strategies. A probable synthetic route would involve:
-
Starting with 3-chloro-4-hydroxybenzoic acid
-
Activating the carboxylic acid group using coupling reagents
-
Reacting with 4-(aminomethyl)pyridine to form the amide bond
-
Purification through crystallization or chromatography techniques
This synthetic pathway is analogous to methods used for structurally similar benzamides, though specific optimization would be required for this particular substitution pattern to maximize yield and purity.
Applications in Scientific Research
Versatility as a Chemical Scaffold
The designation of 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide as a "versatile small molecule scaffold" in scientific literature highlights its potential utility across multiple research domains . The compound provides a multifunctional platform that can be further modified through:
-
Substitution reactions at the chlorine position
-
Derivatization of the hydroxyl group
-
Coordination chemistry involving the pyridine nitrogen
-
Hydrogen bonding networks through the amide and hydroxyl groups
This versatility makes it valuable in developing compound libraries for various screening programs and structure-activity relationship studies.
Laboratory Applications
3-Chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide is specifically marketed for laboratory use, indicating its relevance in controlled research environments rather than industrial applications . Its potential applications include:
-
Serving as an intermediate in organic synthesis
-
Acting as a model compound in physical organic chemistry studies
-
Functioning as a probe in structure-based research
-
Providing a defined starting point for medicinal chemistry exploration
Structure-Activity Relationships and Comparative Analysis
Comparison with Structural Analogs
Examining related compounds provides insight into how structural modifications might influence the properties and applications of 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide. The table below compares key structural features with related compounds:
| Compound | Key Structural Differences | Potential Impact |
|---|---|---|
| 3-Chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide | Reference structure | Baseline properties |
| 3-Chloro-4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | Ethoxy instead of hydroxyl; sulfonamide instead of amide | Altered hydrogen bonding capacity; increased stability to hydrolysis |
| 3-Chloro-4-hydroxy-N-(2-methylpropyl)benzamide | 2-methylpropyl instead of pyridin-4-ylmethyl | Reduced potential for coordination chemistry; increased lipophilicity |
| 3-Chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide | Different substitution pattern; additional piperidine ring | Increased conformational complexity; modified pharmacokinetic properties |
Functional Group Contributions
Each functional group within 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide contributes specific properties:
-
The chlorine substituent provides a site for nucleophilic substitution reactions and modifies the electronic distribution in the aromatic ring
-
The hydroxyl group offers hydrogen bond donor/acceptor capabilities and potential for further derivatization
-
The amide linkage provides rigidity, hydrogen bonding capacity, and connects the aromatic regions
-
The pyridine ring introduces basicity, potential for coordination with metals, and additional hydrogen bond accepting capacity
| Quantity | Price (EUR) | Supplier |
|---|---|---|
| 50 mg | 478.00 | CymitQuimica |
| 500 mg | 1,303.00 | CymitQuimica |
These pricing points suggest a compound that requires precise synthesis and purification procedures, positioning it as a specialty chemical rather than a bulk reagent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume